molecular formula C13H25ClN2O2 B14040922 endo-3-Amino-9-Boc-9-azabicyclo[3.3.1]nonane HCl

endo-3-Amino-9-Boc-9-azabicyclo[3.3.1]nonane HCl

Cat. No.: B14040922
M. Wt: 276.80 g/mol
InChI Key: XHBSVDJXXPEPAK-VVJOLFOZSA-N
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Description

Endo-3-Amino-9-Boc-9-azabicyclo[3.3.1]nonane HCl is a bicyclic amine derivative featuring a rigid azabicyclo[3.3.1]nonane scaffold with a tert-butoxycarbonyl (Boc)-protected amine at the 9-position and an amino group at the 3-position in the endo configuration. This compound is a critical intermediate in pharmaceutical synthesis, particularly for developing ligands targeting neurotransmitter receptors (e.g., serotonin and dopamine receptors) due to its structural resemblance to bioactive alkaloids . The Boc group enhances stability during synthetic processes, while the endo stereochemistry influences its binding affinity and pharmacokinetic properties .

Properties

Molecular Formula

C13H25ClN2O2

Molecular Weight

276.80 g/mol

IUPAC Name

tert-butyl (1S,5R)-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate;hydrochloride

InChI

InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-10-5-4-6-11(15)8-9(14)7-10;/h9-11H,4-8,14H2,1-3H3;1H/t9?,10-,11+;

InChI Key

XHBSVDJXXPEPAK-VVJOLFOZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CCC[C@H]1CC(C2)N.Cl

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1CC(C2)N.Cl

Origin of Product

United States

Preparation Methods

Construction of the 9-Azabicyclo[3.3.1]nonane Core

A widely adopted approach starts from commercially available or easily synthesized bicyclic intermediates such as 9-azabicyclo[3.3.1]nonan-3-one or its derivatives. For example, the synthesis of related bicyclic amines involves condensation reactions of acetone-1,3-dicarboxylic acid with glutaraldehyde and benzylamine to form benzyl-protected intermediates, followed by reduction and deprotection steps.

  • Key reagents: acetone-1,3-dicarboxylic acid, glutaraldehyde, benzylamine.
  • Conditions: Acidic aqueous medium, controlled temperature (0–10 °C), followed by reduction with sodium borohydride and catalytic hydrogenation.
  • Outcome: Formation of bicyclic amine intermediates with high stereochemical control.

Introduction and Protection of the Amino Group

After obtaining the bicyclic amine, the amino group at the 3-position is introduced or unmasked. The amino group is then protected using tert-butoxycarbonyl (Boc) protection to yield the Boc-protected amine.

  • Boc Protection: Treatment with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
  • Solvents: Commonly dichloromethane or tetrahydrofuran (THF).
  • Temperature: Typically 0 °C to room temperature.
  • Result: Formation of 3-Amino-N-Boc-9-azabicyclo[3.3.1]nonane.

Formation of the Hydrochloride Salt

The free Boc-protected amine is converted to its hydrochloride salt to improve solubility, stability, and ease of handling.

  • Method: Treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent such as diethyl ether or ethyl acetate.
  • Outcome: endo-3-Amino-9-Boc-9-azabicyclo[3.3.1]nonane hydrochloride as a crystalline solid.

Representative Procedure Summary (Adapted from Related Literature)

Step Reagents/Conditions Description Yield/Notes
1 Acetone-1,3-dicarboxylic acid, glutaraldehyde, benzylamine, H2SO4, NaOAc Formation of benzylated bicyclic intermediate at low temperature Moderate to high yield; stereoselective
2 NaBH4 reduction in aqueous/alcoholic medium Reduction of ketone to alcohol intermediate High yield; mild conditions
3 Catalytic hydrogenation (Pd(OH)2/C, H2, 50 psi) Removal of benzyl protecting group to free amine High yield; careful control to avoid over-reduction
4 Boc2O, triethylamine, DCM, 0 °C to RT Boc-protection of free amine High yield; standard protection step
5 HCl gas or HCl in solvent Formation of hydrochloride salt Crystalline solid; improved stability

Analytical and Purity Considerations

  • Purity: Typically ≥97% as assessed by HPLC and NMR.
  • Stereochemical Purity: Controlled by reaction conditions and confirmed by chiral chromatography or NMR.
  • Physical Form: White crystalline solid for the hydrochloride salt.
  • Storage: Stable under inert atmosphere, away from moisture, typically at room temperature or refrigerated.

Data Table: Key Physical and Chemical Properties

Property Value Notes
Molecular Formula C13H24N2O2 (free base) Boc-protected amine
Molecular Weight 240.34 g/mol Free base form
Appearance White crystalline solid Hydrochloride salt form
Solubility Soluble in DMSO, methanol, ethanol Stock solutions prepared accordingly
Storage Conditions Store at room temperature, protected from moisture Stock solutions stable for 1-6 months depending on temperature
Purity ≥97% (HPLC) Batch-dependent

Research Discoveries and Optimization Insights

  • Stereochemical Control: Reaction pH, temperature, and reagent equivalents are critical to favor the endo isomer over the exo isomer, as the latter can have different pharmacological profiles.
  • Scalability: The synthetic route involving benzyl-protected intermediates allows for easy extraction and purification, facilitating scale-up.
  • Catalytic Hydrogenation: Use of Pd(OH)2/C under mild hydrogen pressure efficiently removes benzyl groups without affecting other sensitive functionalities.
  • Boc Protection Efficiency: Boc protection is a standard and reliable method to protect amines during multi-step synthesis, allowing for stable intermediates and ease of purification.
  • Salt Formation: Conversion to hydrochloride salt improves compound stability and handling, which is essential for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL (3-ENDO)-3-AMINO-9-AZABICYCLO[3.3.1]NONANE-9-CARBOXYLATE HCL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for different applications.

Scientific Research Applications

TERT-BUTYL (3-ENDO)-3-AMINO-9-AZABICYCLO[3.3.1]NONANE-9-CARBOXYLATE HCL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of TERT-BUTYL (3-ENDO)-3-AMINO-9-AZABICYCLO[3.3.1]NONANE-9-CARBOXYLATE HCL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the bicyclic structure provides a rigid framework that can interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The azabicyclo[3.3.1]nonane framework is a privileged scaffold in medicinal chemistry. Below is a detailed comparison with structurally related analogs:

9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine

  • Structure : Lacks the Boc group; features a methyl group at the 9-position.
  • Properties : Higher basicity due to the absence of the electron-withdrawing Boc group.
  • Applications : Used as a precursor for antipsychotic agents (e.g., Granisetron impurities) .
  • Synthesis : Typically synthesized via reductive amination or alkylation of the parent bicyclic amine .
Parameter Endo-3-Amino-9-Boc-9-azabicyclo[3.3.1]nonane HCl 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
Molecular Weight 285.34 g/mol (free base) 154.25 g/mol
Solubility Moderate in polar solvents (Boc enhances lipophilicity) High solubility in polar solvents
Stability Boc group prevents undesired nucleophilic reactions Prone to oxidation and degradation
Bioactivity Used in receptor-targeted drug development Intermediate for antipsychotics

3,7-Diazabicyclo[3.3.1]nonane Derivatives

  • Structure : Contains two nitrogen atoms at 3- and 7-positions.
  • Applications : Complexes with β-cyclodextrin (e.g., LA-1, LA-2) exhibit local anesthetic effects .
  • Key Difference: The diaza configuration broadens pharmacological utility but reduces blood-brain barrier penetration compared to monoaza analogs.

9-Selenabicyclo[3.3.1]nonane Derivatives

  • Structure : Selenium replaces nitrogen at the 9-position.
  • Properties : Higher lipophilicity and glutathione peroxidase (GPx) mimetic activity.
  • Applications: Antiviral agents and metabolic correctors during vaccination (e.g., 2,6-dipyridinium-9-selenabicyclo[3.3.1]nonane dibromide) .
  • Synthesis : Synthesized via selenenylation of cyclooctadiene with selenium dihalides .
Parameter This compound 9-Selenabicyclo[3.3.1]nonane Derivatives
Heteroatom Nitrogen Selenium
Reactivity Moderate nucleophilicity High electrophilicity (click chemistry)
Biological Role CNS-targeted ligands Antioxidant and antiviral agents
Toxicity Low Non-toxic (as per preclinical studies)

Exo-3-Cyano-9-azabicyclo[3.3.1]nonane Hydrochloride

  • Structure: Exo configuration at the 3-position with a cyano substituent.
  • Properties: The cyano group enhances electrophilicity for further functionalization.
  • Applications : Intermediate for kinase inhibitors and fluorinated probes .
  • Key Difference : Exo vs. endo stereochemistry drastically alters molecular conformation and binding kinetics.

Biological Activity

Endo-3-Amino-9-Boc-9-azabicyclo[3.3.1]nonane hydrochloride (HCl) is a bicyclic amine derivative with significant implications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is recognized for its structural complexity and biological activity, making it a subject of interest in various research fields.

Endo-3-Amino-9-Boc-9-azabicyclo[3.3.1]nonane HCl has the following chemical characteristics:

  • Molecular Formula : C13H24N2O2
  • Molecular Weight : 240.35 g/mol
  • CAS Number : 51893246
  • Structure : The compound features a bicyclic structure with a tert-butyloxycarbonyl (Boc) protecting group on the amino function, which is critical for its reactivity and biological interactions.

The biological activity of endo-3-amino derivatives, including this compound, is primarily attributed to their ability to interact with various biological targets, including receptors and enzymes. The presence of the amino group allows for hydrogen bonding and ionic interactions, enhancing its affinity for biological macromolecules.

Biological Activity and Applications

Research indicates that endo-3-amino derivatives exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that compounds within this class can exhibit antibacterial properties against various strains, including Staphylococcus aureus and Bacillus subtilis. For instance, related compounds have demonstrated minimum inhibitory concentrations (MICs) as low as 32 μg/mL against these bacteria .
  • Neuropharmacological Effects : Some derivatives have been explored for their potential use in treating neurological disorders due to their ability to cross the blood-brain barrier and modulate neurotransmitter systems.
  • Potential as Anticancer Agents : Preliminary studies suggest that these compounds may inhibit tumor cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

Case Studies

Several case studies highlight the biological significance of endo-3-amino derivatives:

  • Synthesis and Evaluation : A recent study synthesized various Boc-protected amines and evaluated their biological activity using in vitro assays. The findings indicated that specific structural modifications could significantly enhance antimicrobial efficacy while reducing cytotoxicity towards human cells .
  • Structure-Activity Relationship (SAR) : Research focusing on SAR has revealed that modifications to the azabicyclo framework can lead to improved binding affinities for specific biological targets, suggesting pathways for developing more effective therapeutics .

Data Summary

The following table summarizes key findings related to the biological activity of endo-3-amino derivatives:

Biological Activity Target Organism/Cell Line IC50/MIC (μg/mL) Reference
AntibacterialStaphylococcus aureus32
AntibacterialBacillus subtilis64
CytotoxicityHuman cancer cell linesVaries
NeuroactiveVarious neuronal receptorsNot specified

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